molecular formula C35H42F2N2O6 B1213902 [(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

Cat. No.: B1213902
M. Wt: 624.7 g/mol
InChI Key: NBYCDVVSYOMFMS-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of FKB-001 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Introduction of fluorine atoms: Fluorine atoms are introduced using fluorinating agents under controlled conditions.

Industrial production methods for FKB-001 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

FKB-001 undergoes various chemical reactions, including:

    Oxidation: FKB-001 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction of FKB-001 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.

    Substitution: FKB-001 can undergo substitution reactions with nucleophiles such as halides or amines.

Scientific Research Applications

FKB-001 has a wide range of scientific research applications, including:

    Chemistry: FKB-001 is used as a building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies.

    Biology: FKB-001 is used in the study of biological processes and pathways. It is also used as a tool to investigate the mechanism of action of various biological targets.

    Medicine: FKB-001 has potential therapeutic applications, including its use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis.

    Industry: FKB-001 is used in the development of new materials with unique properties.

Comparison with Similar Compounds

FKB-001 is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C35H42F2N2O6

Molecular Weight

624.7 g/mol

IUPAC Name

[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

InChI

InChI=1S/C35H42F2N2O6/c1-42-30-22-27(23-31(43-2)32(30)44-3)35(36,37)34(41)39-21-8-7-19-29(39)33(40)45-28(17-9-14-25-12-5-4-6-13-25)18-10-15-26-16-11-20-38-24-26/h4-6,11-13,16,20,22-24,28-29H,7-10,14-15,17-19,21H2,1-3H3/t28-,29-/m0/s1

InChI Key

NBYCDVVSYOMFMS-VMPREFPWSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(C(=O)N2CCCCC2C(=O)OC(CCCC3=CC=CC=C3)CCCC4=CN=CC=C4)(F)F

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CCCC3=CC=CC=C3)CCCC4=CN=CC=C4)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(=O)N2CCCCC2C(=O)OC(CCCC3=CC=CC=C3)CCCC4=CN=CC=C4)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

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